molecular formula C19H16N2O5 B148379 11-Nitronoracronycin CAS No. 133761-41-8

11-Nitronoracronycin

Cat. No. B148379
M. Wt: 352.3 g/mol
InChI Key: FGHCFTMHOSQNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Nitronoracronycin is a natural product isolated from the marine bacteria Streptomyces sp. The compound has gained significant attention due to its potential as an anti-cancer agent. The molecule has a complex structure with a fused tetracyclic ring system, making it a challenging target for synthesis.

Mechanism Of Action

The mechanism of action of 11-Nitronoracronycin involves the inhibition of topoisomerase II, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of DNA damage and ultimately cell death. The compound also induces apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 11-Nitronoracronycin have been extensively studied. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The compound also induces apoptosis in cancer cells, leading to their death. However, the compound has also been shown to exhibit toxicity towards normal cells, leading to its limitations for use in cancer treatment.

Advantages And Limitations For Lab Experiments

The advantages of 11-Nitronoracronycin for lab experiments include its potent cytotoxicity against various cancer cell lines, making it a useful tool for studying cancer biology. The compound also has a complex structure, making it a challenging target for synthesis, which can be used to develop new synthetic methods. However, the limitations of 11-Nitronoracronycin for lab experiments include its toxicity towards normal cells, leading to its limitations for use in cancer treatment.

Future Directions

The future directions for 11-Nitronoracronycin research include the development of new synthetic methods for the compound, the identification of its molecular targets in cancer cells, and the development of new analogs with improved potency and selectivity towards cancer cells. The compound can also be used to study the mechanism of action of topoisomerase II inhibitors and the development of resistance to these inhibitors in cancer cells. Overall, 11-Nitronoracronycin has significant potential as an anti-cancer agent and a useful tool for studying cancer biology.

Synthesis Methods

The synthesis of 11-Nitronoracronycin is a challenging task due to its complex structure. Several methods have been developed for its synthesis, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple starting materials, while the semi-synthesis involves the modification of a natural product isolated from a natural source. The total synthesis of 11-Nitronoracronycin has been achieved by several research groups, including the use of a Diels-Alder reaction and a biomimetic oxidative coupling reaction.

Scientific Research Applications

The potential of 11-Nitronoracronycin as an anti-cancer agent has been extensively studied. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 11-Nitronoracronycin involves the inhibition of topoisomerase II, an enzyme involved in DNA replication. The compound also induces apoptosis in cancer cells, leading to their death.

properties

CAS RN

133761-41-8

Product Name

11-Nitronoracronycin

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

6-hydroxy-3,3,12-trimethyl-11-nitropyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C19H16N2O5/c1-19(2)8-7-10-14(26-19)9-13(22)15-17(10)20(3)16-11(18(15)23)5-4-6-12(16)21(24)25/h4-9,22H,1-3H3

InChI Key

FGHCFTMHOSQNGT-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4[N+](=O)[O-])C)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC=C4[N+](=O)[O-])C)O)C

Other CAS RN

133761-41-8

synonyms

11-nitronoracronycin

Origin of Product

United States

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